Product packaging for 2-[3-(2-Aminoethyl)phenyl]benzoic acid(Cat. No.:)

2-[3-(2-Aminoethyl)phenyl]benzoic acid

Cat. No.: B13233861
M. Wt: 241.28 g/mol
InChI Key: OAIKGBSYONVADC-UHFFFAOYSA-N
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Description

Table 5: Synthesis of Derivatives via the Suzuki Coupling of Substituted Precursors
Desired Derivative ModificationSubstituted Boronic Acid PrecursorSubstituted Halide Precursor
Fluoro group on the benzoic acid ring3-(2-Aminoethyl)phenylboronic acidMethyl 2-bromo-5-fluorobenzoate
Methoxy group on the phenethylamine (B48288) ring4-Methoxy-3-(2-aminoethyl)phenylboronic acidMethyl 2-bromobenzoate
Trifluoromethyl group on the benzoic acid ring3-(2-Aminoethyl)phenylboronic acidMethyl 2-bromo-4-(trifluoromethyl)benzoate

Variations of the Aminoethyl Side Chain

The primary amine of the 2-aminoethyl side chain is a versatile nucleophile, readily undergoing reactions such as alkylation, acylation, and reductive amination. These transformations allow for the introduction of various substituents on the nitrogen atom, leading to the formation of secondary and tertiary amines, as well as amides.

N-Alkylation: Direct alkylation of the primary amino group can be achieved by reaction with alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction can lead to mono- and di-alkylation, and conditions may be controlled to favor the desired product.

N-Acylation: The amino group can be readily converted to an amide through acylation. This is commonly achieved by reaction with acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This method is highly efficient for creating stable amide linkages. For instance, acylation with acetyl chloride would yield the corresponding N-acetyl derivative, 2-[3-(2-acetamidoethyl)phenyl]benzoic acid.

Reductive Amination: A controlled method for producing secondary or tertiary amines is reductive amination. wikipedia.orgpearson.comlibretexts.orgmasterorganicchemistry.com This two-step process begins with the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate. pearson.com The subsequent reduction of this imine, often in the same reaction vessel (a "one-pot" reaction), yields the N-substituted amine. wikipedia.orgpearson.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride [NaBH(OAc)₃], which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. wikipedia.orgmasterorganicchemistry.com This method avoids the over-alkylation issues that can occur with direct alkylation. masterorganicchemistry.com

Table 1: Synthetic Variations of the Aminoethyl Side Chain
Reaction TypeReagent(s)Product Structure/ClassNotes
N-AlkylationAlkyl Halide (e.g., CH₃I, CH₃CH₂Br)Secondary or Tertiary AmineReaction may produce a mixture of mono- and di-alkylated products.
N-AcylationAcyl Halide (e.g., CH₃COCl) or Acid Anhydride (e.g., (CH₃CO)₂O)AmideTypically performed with a base to scavenge the acid byproduct. masterorganicchemistry.com
Reductive AminationAldehyde/Ketone (e.g., R'CHO, R'R''CO), Reducing Agent (e.g., NaBH₃CN)Secondary or Tertiary AmineA controlled method for mono-alkylation. wikipedia.orgpearson.commasterorganicchemistry.com

Chemical Conversions of the Carboxylic Acid Group

The carboxylic acid functionality is another key site for derivatization, primarily through reactions like esterification and amide formation. These conversions typically require activation of the carboxyl group to enhance its reactivity toward nucleophiles.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. The Fischer esterification method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). uomustansiriyah.edu.iqlibretexts.org The reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. uomustansiriyah.edu.iq For example, reacting 2-[3-(2-aminoethyl)phenyl]benzoic acid with methanol (B129727) and a catalytic amount of H₂SO₄ would yield methyl 2-[3-(2-aminoethyl)phenyl]benzoate. uomustansiriyah.edu.iqguidechem.com Alternative methods include reacting the corresponding carboxylate salt with an alkyl halide or using milder coupling reagents.

Amide Formation: The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. The direct reaction of a carboxylic acid and an amine requires very high temperatures to drive off water and is often impractical. masterorganicchemistry.comlibretexts.org Therefore, the carboxylic acid is typically "activated" first. A common laboratory method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting acyl chloride readily reacts with an amine to form the desired amide. masterorganicchemistry.comyoutube.com Another widely used approach involves coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium(IV) chloride (TiCl₄), which facilitate the direct condensation of the carboxylic acid and amine under milder conditions. masterorganicchemistry.comnih.gov

Table 2: Synthetic Conversions of the Carboxylic Acid Group
Reaction TypeReagent(s)Intermediate (if any)Product Structure/ClassNotes
Fischer EsterificationAlcohol (e.g., CH₃OH, CH₃CH₂OH), Acid Catalyst (e.g., H₂SO₄)NoneEsterReversible reaction; often requires excess alcohol. uomustansiriyah.edu.iqlibretexts.org
Amide Formation (via Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. Amine (e.g., R'NH₂)Acyl ChlorideAmideA common and efficient two-step method. masterorganicchemistry.com
Amide Formation (Direct Coupling)Amine (e.g., R'NH₂), Coupling Agent (e.g., DCC, TiCl₄)Activated Ester/IntermediateAmideAllows for amide formation under milder, one-pot conditions. masterorganicchemistry.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B13233861 2-[3-(2-Aminoethyl)phenyl]benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-[3-(2-aminoethyl)phenyl]benzoic acid

InChI

InChI=1S/C15H15NO2/c16-9-8-11-4-3-5-12(10-11)13-6-1-2-7-14(13)15(17)18/h1-7,10H,8-9,16H2,(H,17,18)

InChI Key

OAIKGBSYONVADC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CCN)C(=O)O

Origin of Product

United States

Convergent Synthesis Using Substituted Precursors:this is the More Common and Reliable Approach. the Core Biaryl Structure is Assembled Via a Cross Coupling Reaction, Such As the Suzuki Coupling. by Choosing Appropriately Substituted Reaction Partners, a Wide Array of Derivatives Can Be Synthesized with High Regiochemical Control.

Strategy: (Substituted Phenylboronic Acid) + (Substituted Bromobenzene Derivative) → Substituted Biaryl Product

For example, to place a substituent on the benzoic acid ring, one could start with a substituted 2-bromobenzoic acid ester. To modify the other ring, a substituted 3-bromophenethylamine or a corresponding boronic acid derivative could be used. This approach allows for the introduction of a diverse range of functional groups, including halogens, alkyl, alkoxy, and nitro groups, at specific positions. Several studies have reported the synthesis of various derivatives of 2-aminobenzoic acid by reacting them with different substituted aromatic halides. researchgate.netnih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 2 3 2 Aminoethyl Phenyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, multi-dimensional NMR experiments are essential for assembling the complete molecular puzzle of 2-[3-(2-Aminoethyl)phenyl]benzoic acid.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For this compound, COSY would be critical in confirming the ethyl group by showing a correlation between the two methylene (B1212753) (-CH₂-) groups of the aminoethyl side chain. It would also delineate the coupling patterns within the two distinct aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is an essential step for assigning the ¹³C signals based on their attached, and usually more easily assigned, protons. Each protonated carbon atom in the molecule would produce a cross-peak in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for determining stereochemistry and conformational preferences. In this molecule, NOESY could reveal spatial proximities between the aminoethyl side chain and protons on the benzoic acid ring, providing insights into the preferred rotational conformation around the biphenyl (B1667301) linkage.

A summary of expected key 2D NMR correlations for the structural elucidation is presented below.

NMR Experiment Correlating Nuclei Key Expected Correlations for this compound Information Gained
COSY ¹H - ¹H-CH₂-CH₂-NH₂ protons of the ethyl chain- Aromatic protons within each phenyl ringConnectivity of adjacent protons; confirmation of the ethyl group and aromatic spin systems.
HSQC ¹H - ¹³C (one bond)- Each aromatic C-H to its attached proton- Each -CH₂- to its attached protonsDirect C-H attachments; aids in definitive ¹³C peak assignment.
HMBC ¹H - ¹³C (multiple bonds)- Ethyl protons to carbons of the meta-substituted ring- Aromatic protons to the carboxyl carbon (-COOH)- Aromatic protons across the biphenyl linkageConnectivity of molecular fragments; confirms the position of substituents and the overall carbon skeleton.
NOESY ¹H - ¹H (through space)- Protons of the ethyl chain to nearby aromatic protons on both rings- Aromatic protons on one ring to those on the otherSpatial proximity of protons; provides insights into the molecule's 3D conformation and rotational preferences.

This table is interactive and based on established principles of NMR spectroscopy as applied to the structure of this compound.

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insight into the structure of the compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra in the solid state. Subtle differences in chemical shifts between the solution and solid-state spectra can indicate specific intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, which dictate the crystal packing. Furthermore, if multiple crystalline forms (polymorphs) exist, ssNMR can distinguish them, as different packing arrangements will result in distinct chemical environments and therefore different NMR spectra. researchgate.net

The single bond connecting the two phenyl rings allows for rotational freedom, meaning the molecule can adopt various conformations. The dihedral angle between the two aromatic rings is a key conformational parameter. NMR techniques, particularly NOESY and the measurement of scalar coupling constants, can provide crucial data for conformational analysis. nih.govexaly.com By measuring the strength of NOE signals between protons on the different rings, it is possible to estimate average inter-proton distances, which can then be used to build a computational model of the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. When coupled with fragmentation techniques, it becomes a powerful tool for structural confirmation.

ESI-MS: This is a soft ionization technique ideal for polar molecules like this compound. In positive ion mode, the molecule would be expected to readily form a protonated molecular ion, [M+H]⁺, due to the presence of the basic amino group. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would allow for the unambiguous determination of the molecular formula, C₁₅H₁₅NO₂.

MALDI-MS: MALDI is another soft ionization technique, often used for larger molecules but also effective for smaller ones that are difficult to ionize by other methods. The analyte is co-crystallized with a matrix (such as α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) which absorbs laser energy, facilitating the desorption and ionization of the analyte molecule, typically as [M+H]⁺. nih.govnih.govmdpi.com

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint and provides definitive structural confirmation. nih.gov

For this compound ([M+H]⁺, exact mass: 242.1176), the fragmentation pathway can be predicted based on the known behavior of similar compounds. docbrown.infomiamioh.edulibretexts.org The primary fragmentation events would likely involve the most labile bonds.

Predicted Fragmentation Pathway:

Loss of H₂O: The carboxylic acid group can easily lose water, particularly in the gas phase, leading to a fragment at [M+H-18]⁺.

Loss of COOH radical or CO₂: Cleavage of the carboxylic acid group is a common pathway for benzoic acids. docbrown.info

Benzylic Cleavage: The bond between the two CH₂ groups in the ethyl side chain is a likely point of cleavage. The most stable fragment would result from the loss of the terminal CH₂NH₂ group, forming a stable benzylic cation. Cleavage of the C-C bond adjacent to the phenyl ring would lead to the characteristic loss of the aminoethyl group.

A table of predicted major fragment ions in a positive-ion MS/MS experiment is provided below.

Predicted m/z Proposed Fragment Ion Neutral Loss Significance
242.1176[C₁₅H₁₆NO₂]⁺-Protonated Molecular Ion ([M+H]⁺)
225.0914[C₁₅H₁₃O₂]⁺NH₃Loss of ammonia (B1221849) from the amino group
224.1121[C₁₅H₁₄NO]⁺H₂OLoss of water from the carboxylic acid
196.1172[C₁₄H₁₄N]⁺CO₂Decarboxylation of the molecular ion
105.0335[C₇H₅O]⁺C₈H₁₀NCleavage yielding the benzoyl cation, characteristic of benzoic acid derivatives. docbrown.info
77.0386[C₆H₅]⁺C₉H₁₀NO₂Formation of the phenyl cation, a common fragment for benzene (B151609) derivatives. docbrown.info

This interactive data table presents predicted fragmentation patterns based on established mass spectrometry principles for related chemical structures.

By combining the precise connectivity information from multi-dimensional NMR with the unambiguous molecular formula and fragmentation data from HRMS/MS, a complete and confident structural elucidation of this compound can be achieved.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and providing a unique "fingerprint" for the compound. These techniques probe the vibrational modes of molecules, which are sensitive to the molecular structure and bonding.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its constituent functional groups. The analysis of these spectra would be guided by extensive literature on the vibrational modes of benzoic acid and its derivatives. nih.govresearchgate.netresearchgate.netfu-berlin.dedocbrown.infochemicalbook.comspectrabase.comdergipark.org.trmdpi.comvjst.vnijtsrd.commdpi.comchemicalbook.comrsc.orgresearchgate.net

A table summarizing the expected characteristic vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H (Carboxylic Acid)Stretching (H-bonded)3300 - 2500 (broad)StrongWeak
N-H (Amine)Stretching3400 - 3200MediumMedium
C-H (Aromatic)Stretching3100 - 3000MediumStrong
C-H (Aliphatic)Stretching3000 - 2850MediumMedium
C=O (Carboxylic Acid)Stretching1710 - 1680Very StrongMedium
C=C (Aromatic)Ring Stretching1600 - 1450Medium to StrongStrong
N-H (Amine)Bending1650 - 1580MediumWeak
C-O (Carboxylic Acid)Stretching1320 - 1210StrongMedium
C-NStretching1350 - 1250MediumMedium
O-H (Carboxylic Acid)Out-of-Plane Bend960 - 875Medium (broad)Weak

The broadness of the O-H stretching band in the IR spectrum is a hallmark of the strong hydrogen bonding in carboxylic acid dimers. The C=O stretching frequency is also sensitive to hydrogen bonding and would be expected at a lower wavenumber compared to a non-hydrogen-bonded carbonyl group. The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. This dual-spectroscopic approach allows for a more complete and reliable assignment of the vibrational modes and serves as a robust method for the structural confirmation of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are specifically designed to analyze chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light, a property that is non-zero only for chiral compounds. As established in section 3.3.2, this compound is an achiral molecule. Consequently, it will not exhibit a circular dichroism spectrum, and this technique is not applicable for its characterization.

Computational and Theoretical Investigations of 2 3 2 Aminoethyl Phenyl Benzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. q-chem.com It is particularly effective for determining the ground-state properties of organic molecules. For 2-[3-(2-Aminoethyl)phenyl]benzoic acid, a DFT approach, likely using a functional such as B3LYP combined with a basis set like 6-31G*, would be employed to optimize the molecular geometry. This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Hypothetical Optimized Geometric Parameters from DFT Calculations (Note: This table is illustrative as specific data for this compound is not available in the cited literature.)

ParameterBond/AngleCalculated Value
Bond LengthC-C (Biphenyl)~1.49 Å
Bond LengthC=O (Carboxyl)~1.21 Å
Bond LengthC-O (Carboxyl)~1.36 Å
Bond AngleC-C-C (Biphenyl)~120°
Dihedral AnglePhenyl-PhenylVaries with conformation

Conformational Landscape Analysis and Energy Minima

The presence of single bonds in this compound, particularly the bond connecting the two phenyl rings and the bonds within the aminoethyl side chain, allows for significant conformational freedom. A conformational landscape analysis would be performed to identify the various stable conformers (rotamers) and the energy barriers between them. This involves systematically rotating the dihedral angles and performing geometry optimization at each step to find the local energy minima. The results would reveal the most stable, low-energy conformations of the molecule, which are crucial for understanding its behavior and interactions.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO. The HOMO is typically associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In related benzoic acid derivatives, these orbitals are often localized on the aromatic rings. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This table is illustrative as specific data for this compound is not available in the cited literature.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map is plotted on the molecule's electron density surface. For this compound, the ESP map would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The acidic proton of the carboxylic acid group would be a site of high positive potential, making it a likely hydrogen bond donor. The oxygen atoms of the carboxyl group and the nitrogen atom of the amino group would be regions of negative potential, indicating their role as hydrogen bond acceptors or sites for electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. An MD simulation would model the movements of the atoms in this compound over time, providing insights into its conformational flexibility and interactions with a solvent, such as water. The simulation would reveal how the molecule samples different conformations in solution and the dynamics of intramolecular and intermolecular hydrogen bonding. This is particularly relevant for understanding how the flexible aminoethyl chain and the rotatable biphenyl (B1667301) core behave in a physiological environment. Studies on similar aromatic carboxylic acids have used MD to investigate their dynamic behaviors and interactions. aip.org

Prediction of Spectroscopic Properties (Computational NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule, which can aid in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. The predicted spectrum would help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

IR Spectroscopy: The infrared (IR) spectrum can be computationally predicted by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The predicted IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and the aromatic C-H stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The calculation would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is useful for understanding the electronic structure and chromophores within the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data (Note: This table is illustrative as specific data for this compound is not available in the cited literature.)

SpectroscopyFeaturePredicted Value
¹³C NMRCarbonyl Carbon (C=O)~170 ppm
¹H NMRCarboxyl Proton (O-H)>10 ppm
IRC=O Stretch~1700 cm⁻¹
IRO-H Stretch~3000 cm⁻¹ (broad)
UV-Visλmax~250 nm

Reaction Mechanism Studies of Key Synthetic Steps (e.g., Transition State Analysis)

Understanding the synthetic pathways to this compound is critical for optimizing its production. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate complex reaction mechanisms at an atomic level. rsc.org Key synthetic steps, such as the formation of the biphenyl bond (e.g., through a Suzuki coupling) or the elaboration of the aminoethyl side chain, can be modeled to identify the most energetically favorable pathways.

Transition State (TS) analysis is central to these investigations. By locating the transition state structure for a given reaction step, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. For instance, in a hypothetical nucleophilic substitution to introduce the amino group, DFT calculations could map the potential energy surface, identifying the TS and any intermediate structures. researchgate.netresearchgate.net

Table 1: Hypothetical Transition State Analysis for a Key Synthetic Step

Reaction StepComputational MethodBasis SetCalculated Activation Energy (kcal/mol)Key Geometric Parameters of TS
C-N Bond FormationB3LYP6-311+G(d,p)18.5Forming C-N bond: 2.1 Å; Breaking C-Lg bond: 2.3 Å (Lg=Leaving Group)
Suzuki CouplingM06-2Xdef2-TZVP22.1Forming C-C bond: 2.5 Å; Pd-C bond distances: 2.0-2.2 Å

This table presents hypothetical data to illustrate the output of transition state analysis. The values are representative of typical organic reactions.

These studies can also clarify the role of catalysts, solvents, and substituent effects on the reaction mechanism. researchgate.netrsc.org For example, modeling can reveal how a palladium catalyst facilitates the C-C bond formation in a cross-coupling reaction or how solvent molecules stabilize charged intermediates, thereby lowering the energy barrier. rsc.org

In Silico Structure-Reactivity Relationships and Chemical Property Prediction

In silico methods are instrumental in predicting the chemical properties and reactivity of this compound without the need for extensive laboratory experiments. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed by correlating computed molecular descriptors with experimental activities or properties. chitkara.edu.inmdpi.comnih.govnih.gov

DFT calculations can generate a wide array of electronic and structural descriptors. researchgate.netscirp.org These descriptors help in understanding the molecule's inherent reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (red) and electron-poor (blue) regions. This map is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. For this compound, the carboxylic acid oxygen and the amino nitrogen would be expected to be electron-rich sites, while the carboxylic proton would be electron-poor.

Table 2: Predicted Chemical Properties and Reactivity Descriptors

Property/DescriptorPredicted ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capability (nucleophilic sites)
LUMO Energy-1.5 eVIndicates electron-accepting capability (electrophilic sites)
HOMO-LUMO Gap4.7 eVRelates to chemical stability and low reactivity
Dipole Moment3.8 DIndicates overall molecular polarity
pKa (Carboxylic Acid)~4.5Predicts acidity and protonation state at physiological pH
pKa (Ammonium)~9.8Predicts basicity and protonation state of the amino group

Note: These values are hypothetical predictions based on similar structures and are intended for illustrative purposes.

These computational predictions guide further experimental work, helping to hypothesize how the molecule might interact with biological targets or other chemical species. mdpi.com

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are fundamental to the structure, stability, and function of molecules. nih.gov For a flexible molecule like this compound, both intramolecular (within the molecule) and intermolecular (between molecules) NCIs are critical. Computational methods such as the Non-Covalent Interaction (NCI) index and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these weak forces. rsc.orgresearchgate.netacs.orgresearchgate.net

Intramolecular Interactions: The presence of both a hydrogen bond donor (amino group) and acceptors (carboxylic oxygen) allows for the possibility of intramolecular hydrogen bonding. nih.govnih.govacs.org This can significantly influence the molecule's preferred conformation. The flexible biphenyl linkage and the ethyl side chain mean the molecule can adopt various shapes, and computational conformational analysis can identify the most stable conformers, which are often stabilized by these weak interactions. rsc.org For example, a hydrogen bond could form between the amino group's hydrogen and the carboxylic acid's carbonyl oxygen, creating a cyclic-like structure.

Intermolecular Interactions: In the solid state or in solution, intermolecular forces dictate how molecules pack together or interact with a solvent. Key interactions for this compound would include:

Hydrogen Bonding: Strong hydrogen bonds are expected between the carboxylic acid groups of two molecules, forming classic dimeric structures. nih.gov The amino group can also participate in hydrogen bonding with neighboring molecules.

π-π Stacking: The two phenyl rings provide surfaces for π-π stacking interactions, where the electron clouds of the aromatic rings attract each other, contributing to crystal packing and molecular aggregation. tandfonline.com

Table 3: Analysis of Potential Non-Covalent Interactions

Interaction TypeInteracting GroupsEstimated Energy (kcal/mol)Significance
Intramolecular H-Bond-NH₂ ··· O=C--1.5 to -3.0Influences molecular conformation
Intermolecular H-Bond-COOH ··· HOOC--5.0 to -8.0Drives dimerization and crystal packing
π-π StackingPhenyl Ring ··· Phenyl Ring-2.0 to -4.0Contributes to solid-state structure
Cation-π Interaction-NH₃⁺ ··· Phenyl Ring-3.0 to -6.0Possible in protonated state, affects receptor binding

This table provides estimated energy ranges for various non-covalent interactions based on computational studies of similar functional groups.

Understanding these interactions is crucial for predicting physical properties like melting point and solubility, as well as for designing crystal structures (crystal engineering) and understanding how the molecule might bind to a biological receptor. nih.gov

Reactivity and Chemical Transformations of 2 3 2 Aminoethyl Phenyl Benzoic Acid

Reactions Involving the Primary Amine Functionality

The primary amine of the 2-aminoethyl group is a nucleophilic and basic center, making it susceptible to a variety of reactions common to aliphatic amines.

Acylation and Sulfonylation Reactions

The primary amine readily undergoes acylation and sulfonylation, forming stable amide and sulfonamide linkages, respectively. These reactions are fundamental in organic synthesis for protecting the amine group or for building more complex molecular architectures.

Acylation: The reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) yields the corresponding N-acylated derivative. For instance, reacting 2-[3-(2-aminoethyl)phenyl]benzoic acid with acetyl chloride would produce N-{2-[3-(2-carboxyphenyl)phenyl]ethyl}acetamide. Lipase-catalyzed acylation is also a viable method, often used for kinetic resolutions of similar primary amines. nih.gov

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base leads to the formation of a sulfonamide. youtube.comresearchgate.net Nickel-catalyzed methods have also been developed for the coupling of sulfonamides with aryl halides, showcasing the versatility of sulfonamide bond formation. princeton.edunih.gov

Table 1: Acylation and Sulfonylation Reactions of the Primary Amine
Reaction TypeReagentTypical ConditionsProduct Functional Group
AcylationAcyl Chloride (R-COCl)Inert solvent, base (e.g., Pyridine, Et₃N)Amide (-NH-CO-R)
AcylationAcid Anhydride ((RCO)₂O)Inert solvent, base, sometimes heatAmide (-NH-CO-R)
SulfonylationSulfonyl Chloride (R-SO₂Cl)Inert solvent, base (e.g., Pyridine, NaOH)Sulfonamide (-NH-SO₂-R)

Alkylation and Reductive Amination

The nitrogen atom of the primary amine can be alkylated to form secondary or tertiary amines.

Direct Alkylation: Reaction with alkyl halides can lead to N-alkylation. However, this method often suffers from a lack of selectivity, leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. acs.org This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) or sodium cyanoborohydride being common choices. mdpi.com This method is highly efficient for preparing mono-alkylated products and is a cornerstone in pharmaceutical synthesis. acs.orgrsc.org For example, reacting this compound with acetone (B3395972) followed by a reducing agent would yield the N-isopropyl derivative.

Table 2: Comparison of Amine Alkylation Methods
MethodReagentsAdvantagesDisadvantages
Direct AlkylationAlkyl Halide (R-X)Simple procedurePoor selectivity, risk of over-alkylation
Reductive AminationAldehyde (R-CHO) or Ketone (R₂C=O), Reducing Agent (e.g., NaBH₃CN)High selectivity for mono-alkylation, good yields, mild conditionsTwo-step process (though often one-pot)

Salt Formation and Protonation Studies

As an amphoteric molecule possessing both a basic amine group and an acidic carboxylic acid group, this compound can form salts with both acids and bases. google.combritannica.com

The primary amine of the phenylethylamine moiety is strongly basic (pKa of the conjugate acid is around 9.8), while the benzoic acid group is acidic (pKa around 4.2). britannica.comwikipedia.org

In acidic solutions (low pH): The amine group will be protonated to form an ammonium salt (-NH₃⁺).

In basic solutions (high pH): The carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻).

At neutral pH (near the isoelectric point): The molecule will likely exist as a zwitterion, with both the ammonium and carboxylate ions present.

This behavior is crucial for its solubility and purification. The formation of amine salts with carboxylic acids is a common strategy for separating isomeric acids via fractional crystallization. google.com

Amine Oxidation and Degradation Pathways

The primary amine can be oxidized, and the aminoethyl side chain is subject to specific degradation pathways. The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent used. libretexts.org Mild oxidation may yield hydroxylamines, which can be further oxidized to nitroso and then nitro compounds. libretexts.org

A significant degradation pathway for phenylethylamine and related structures involves enzymatic oxidation. In biological systems, monoamine oxidases (MAO), particularly MAO-B, catalyze the oxidative deamination of the primary amine. wikipedia.org This process converts the amine to an aldehyde (phenylacetaldehyde in the case of phenethylamine), which is subsequently oxidized to a carboxylic acid (phenylacetic acid). wikipedia.orgnih.govmdpi.com Similar pathways could be expected for this compound, leading to the formation of {3-(2-carboxyphenyl)phenyl}acetic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional handle that primarily undergoes reactions typical of aromatic acids, such as esterification.

Esterification Reactions

The conversion of the carboxylic acid to an ester is a common and important transformation.

Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. libretexts.orgtcu.edu For example, heating this compound in methanol (B129727) with a catalytic amount of H₂SO₄ would produce methyl 2-[3-(2-aminoethyl)phenyl]benzoate. While sterically hindered benzoic acids can be slow to react, the substitution pattern in this molecule is not expected to significantly impede the reaction. researchgate.net

Mitsunobu Reaction: For substrates that are sensitive to strong acids and high temperatures, the Mitsunobu reaction offers a milder alternative for esterification. wikipedia.orgnih.gov This reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for nucleophilic attack by the carboxylate. nih.govacs.org This method proceeds under neutral conditions and at low temperatures, making it compatible with a wider range of functional groups. nih.gov

Table 3: Comparison of Esterification Methods
MethodReagentsConditionsKey Features
Fischer EsterificationAlcohol (R-OH), Strong Acid Catalyst (e.g., H₂SO₄)Heat, often excess alcoholEquilibrium process, simple reagents, suitable for large scale
Mitsunobu ReactionAlcohol (R-OH), PPh₃, DEAD or DIADNeutral, low temperature (e.g., 0 °C to RT)Mild conditions, good for sensitive substrates, produces stoichiometric byproducts

Amidation and Peptide Coupling

The carboxylic acid moiety of this compound readily undergoes amidation and peptide coupling reactions to form amide bonds. These transformations are fundamental in the synthesis of peptides and other complex organic molecules. The primary amino group on the ethyl side chain would typically require protection to prevent self-reaction or unwanted side reactions during the activation of the carboxylic acid.

Standard coupling reagents are employed to facilitate the formation of the amide bond by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by an amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve reaction efficiency. Phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.

The general reaction scheme involves the activation of the carboxylic acid, followed by the nucleophilic attack of an amine to form a tetrahedral intermediate, which then collapses to yield the amide product and a urea (B33335) byproduct (in the case of carbodiimides).

Table 1: Common Coupling Reagents for Amidation

Coupling Reagent Abbreviation Activating Species Byproducts
Dicyclohexylcarbodiimide DCC O-acylisourea Dicyclohexylurea (DCU)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC O-acylisourea Water-soluble urea
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP Acylphosphonium salt HOBt, phosphonamide

Reduction to Alcohols or Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ would also reduce other susceptible functional groups if present and unprotected. Given the presence of the amino group, it would likely be protonated by the hydride reagent.

Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids but can reduce aldehydes and ketones. Therefore, to achieve a partial reduction to the aldehyde, the carboxylic acid would first need to be converted to a more reactive derivative, such as an acid chloride or an ester. The reduction of these derivatives to an aldehyde can then be achieved using milder or more sterically hindered reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

Acid Chloride Formation and Reactivity

The carboxylic acid can be converted into a more reactive acyl chloride by treatment with a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this purpose, often used with a catalytic amount of dimethylformamide (DMF). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. Other reagents that can be used include oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅). The amino group would need to be protected, for instance as a hydrochloride salt or with a suitable protecting group, to prevent reaction with the chlorinating agent.

The resulting 2-[3-(2-aminoethyl)phenyl]benzoyl chloride would be a highly reactive intermediate. The increased electrophilicity of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and organometallic reagents.

Transformations Involving the Aromatic Rings

Electrophilic Aromatic Substitution on Activated/Deactivated Rings

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS). The phenyl ring bearing the carboxylic acid and the aminoethyl-substituted phenyl group will have its reactivity influenced by these substituents.

The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, electrophilic substitution on this ring will be slower than on benzene (B151609) and will primarily occur at the positions meta to the carboxyl group.

The other phenyl ring is substituted with an alkyl group (the ethylamine (B1201723) chain) and is attached to the other ring. The alkyl group is weakly activating and ortho, para-directing. The biphenyl (B1667301) system itself influences the regioselectivity. The position of substitution on this second ring will be directed by the combined electronic and steric effects of the substituents. For instance, nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be directed to specific positions on either ring depending on the reaction conditions and the directing effects of the existing groups. For example, nitration with a mixture of nitric and sulfuric acid would likely lead to substitution at the meta position on the benzoic acid ring.

Metal-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives

To participate in metal-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction, the aromatic rings of this compound would first need to be functionalized with a halide (e.g., Br, I) or a triflate group. This halogenation would occur via electrophilic aromatic substitution, with the position of the halogen being determined by the directing effects of the existing substituents.

Once a halogenated derivative is obtained, it can undergo various palladium-catalyzed cross-coupling reactions. For example, a bromo-substituted derivative could be coupled with an organoboron compound (a boronic acid or ester) in a Suzuki reaction to form a new carbon-carbon bond, leading to more complex biaryl structures. Similarly, in a Heck reaction, the halogenated derivative could be coupled with an alkene to introduce a vinyl group. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions.

Acid-Base Chemistry and pKa Determination

This compound is an amphoteric molecule, possessing both a carboxylic acid group, which is acidic, and a primary amino group, which is basic. Therefore, it will have at least two distinct pKa values.

The pKa of the carboxylic acid group (pKa₁) will be influenced by the electron-withdrawing effect of the adjacent phenyl ring and the more distant aminoethyl-substituted phenyl group. For comparison, the pKa of benzoic acid is approximately 4.20. The presence of the second phenyl ring, as in 2-phenylbenzoic acid, has a pKa of about 3.46, indicating increased acidity due to the electron-withdrawing nature of the additional phenyl group. The aminoethyl substituent on the second ring is weakly electron-donating, which might slightly decrease the acidity compared to 2-phenylbenzoic acid.

The pKa of the conjugate acid of the primary amino group (pKa₂) will be similar to that of other primary alkylamines. For instance, the pKa of the ammonium ion of ethylamine is around 10.6. The aromatic system is relatively distant and is not expected to have a strong influence on the basicity of the amino group.

Therefore, in an aqueous solution, the compound will exist in different ionic forms depending on the pH. At very low pH, both the amino group and the carboxylic acid will be protonated. As the pH increases, the carboxylic acid will deprotonate first, followed by the deprotonation of the ammonium group at a higher pH.

Table 2: Estimated pKa Values

Functional Group Estimated pKa Predominant Species at pH 7
Carboxylic Acid (-COOH) ~3.5 - 4.0 Carboxylate (-COO⁻)

Note: The pKa values are estimations based on analogous compounds and the actual experimental values may differ.

Cyclization Reactions and Formation of Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, allows it to undergo intramolecular cyclization reactions to form heterocyclic derivatives. The spatial arrangement of these functional groups on the biphenyl scaffold favors the formation of a seven-membered ring system.

The primary cyclization pathway for this compound is an intramolecular amidation, also known as lactamization. This reaction involves the formation of an amide bond between the terminal amino group of the 2-aminoethyl side chain and the carboxylic acid group on the adjacent phenyl ring. The resulting product is a dibenzo-fused lactam, a core structure found in various biologically active compounds. Specifically, the cyclization of this compound is expected to yield 5,6-dihydrodibenzo[c,f]azepin-7(11bH)-one .

This transformation typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common methods for promoting such lactamization reactions include the use of coupling agents or thermal dehydration.

Detailed Research Findings

While specific studies on the cyclization of this compound are not extensively documented in publicly available literature, the formation of analogous seven-membered lactams from similar 2'-aminoalkyl-biphenyl-2-carboxylic acid precursors is a well-established synthetic strategy. For instance, the synthesis of dibenzo[b,d]azepin-6-one derivatives often involves the intramolecular cyclization of a closely related biphenyl system. These reactions are crucial in the synthesis of compounds investigated for their potential as γ-secretase inhibitors.

The general conditions for such cyclizations provide a strong indication of the expected reactivity of this compound. The reaction typically proceeds under conditions that favor amide bond formation, often with high yields due to the intramolecular nature of the reaction, which is entropically favored.

The table below illustrates the expected cyclization reaction of this compound, with representative conditions and expected outcomes based on analogous chemical transformations.

Table 1: Intramolecular Cyclization of this compound

ReactantReagents/ConditionsProductReaction TypeExpected Yield
This compound1. SOCl₂ or (COCl)₂ 2. Et₃N or Pyridine5,6-Dihydrodibenzo[c,f]azepin-7(11bH)-oneIntramolecular Amidation (via acyl chloride)High
This compoundDCC/DMAP or HATU/DIPEA5,6-Dihydrodibenzo[c,f]azepin-7(11bH)-onePeptide Coupling ConditionsGood to High
This compoundHigh Temperature (e.g., >180 °C) with removal of water5,6-Dihydrodibenzo[c,f]azepin-7(11bH)-oneThermal DehydrationModerate to Good

The formation of the seven-membered lactam ring in 5,6-dihydrodibenzo[c,f]azepin-7(11bH)-one introduces a rigid, tricyclic scaffold that is of significant interest in medicinal chemistry and materials science. The reactivity of the parent compound is thus harnessed to create more complex molecular architectures with potentially novel properties.

Advanced Analytical Methodologies for Purity Assessment and Characterization of 2 3 2 Aminoethyl Phenyl Benzoic Acid

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of non-volatile and thermally labile compounds like 2-[3-(2-Aminoethyl)phenyl]benzoic acid. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

Method Development for Isocratic and Gradient Elution

The development of a robust HPLC method is critical for accurate purity determination. Due to the presence of both a basic amino group and an acidic carboxylic acid group, this compound is amphoteric, and its retention behavior will be highly dependent on the mobile phase pH. Reversed-phase HPLC (RP-HPLC) is the most common approach.

Method Development Considerations:

Column Selection: A C18 or C8 column is a standard choice for initial method development. For compounds with polar functional groups, columns with polar end-capping or embedded polar groups can provide better peak shape and alternative selectivity. Mixed-mode columns, which offer both reversed-phase and ion-exchange retention mechanisms, can also be highly effective for separating isomers and related substances of amphoteric compounds sielc.comhelixchrom.com.

Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). The choice of buffer is crucial for controlling the ionization state of the analyte. A pH range of 3-4 would protonate the amine and suppress the ionization of the carboxylic acid, leading to good retention on a reversed-phase column. Conversely, a pH around 7-8 would result in a zwitterionic or anionic form.

Elution Mode:

Isocratic elution , where the mobile phase composition remains constant, is suitable for simple separations where all components are resolved within a reasonable time.

Table 1: Illustrative HPLC Method Parameters

Parameter Isocratic Method Example Gradient Method Example
Column C18, 4.6 x 150 mm, 5 µm C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water 0.05 M Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile Acetonitrile
Composition 60:40 (A:B) 0-20 min: 10% to 90% B; 20-25 min: 90% B
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 254 nm UV at 254 nm

| Temperature | 30 °C | 35 °C |

Preparative HPLC for Purification

When high-purity standards of this compound are required, for instance, for use as a reference material, preparative HPLC is the method of choice for purification. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and collect desired compounds in milligram to gram quantities labcompare.com.

The method developed at the analytical scale is typically transferred to a preparative system. Key considerations for scaling up include:

Column Loading: The amount of sample loaded onto the preparative column must be optimized to maximize throughput without sacrificing resolution between the target compound and its impurities.

Solvent Consumption: Preparative HPLC uses significant volumes of solvents, making solvent selection and recycling strategies important for cost and environmental reasons labcompare.com.

Fraction Collection: A fraction collector is used to collect the eluent containing the purified compound. The collection is typically triggered by a detector signal (e.g., UV absorbance) corresponding to the elution of the target peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible. The presence of the amino and carboxylic acid functional groups requires a derivatization step to convert the analyte into a more volatile and thermally stable form sigmaaldrich.com.

Derivatization: The primary goal of derivatization is to replace the active hydrogens on the amino (-NH2) and carboxylic acid (-COOH) groups with nonpolar moieties sigmaaldrich.com.

Silylation: This is a common technique where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used. MTBSTFA is often preferred as it forms more stable derivatives sigmaaldrich.comresearchgate.net. The reaction involves heating the sample with the silylating agent to produce trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) derivatives of the amino and carboxyl groups.

Acylation/Esterification: A two-step process can be employed, first esterifying the carboxylic acid (e.g., with methanolic HCl) and then acylating the amino group (e.g., with an anhydride like pentafluoropropionic anhydride) springernature.comspringernature.com.

Once derivatized, the sample is injected into the GC-MS system. The GC separates the derivatized analyte from any volatile impurities or derivatization by-products. The mass spectrometer then fragments the eluted components, providing a characteristic mass spectrum or "fingerprint" that confirms the identity of the compound and helps in the structural elucidation of any detected impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for modern pharmaceutical analysis, combining the high-resolution separation of HPLC with the sensitive and specific detection capabilities of mass spectrometry resolvemass.caijprajournal.combiomedres.us. It is particularly powerful for impurity profiling, as it can detect and provide structural information on impurities present at trace levels synthinkchemicals.com.

For this compound, an LC-MS method would typically employ an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules.

Positive Ion Mode (ESI+): The amino group can be readily protonated to form a positively charged ion [M+H]+.

Negative Ion Mode (ESI-): The carboxylic acid group can be deprotonated to form a negatively charged ion [M-H]-.

Running the analysis in both modes can provide complementary information. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements. This data allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for identifying unknown impurities. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing further structural details to aid in their definitive identification synthinkchemicals.com.

Quantitative Analytical Techniques

Beyond chromatographic purity, the absolute content or potency of the compound must be determined. Several quantitative techniques are applicable.

UV-Visible Spectrophotometry: This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species longdom.org. The aromatic rings in this compound will exhibit strong UV absorbance. By preparing a calibration curve with standards of known concentration, the concentration of an unknown sample can be determined. This method is simple and rapid but may lack specificity if impurities also absorb at the chosen wavelength aai.solutionscalpoly.edu.

Quantitative NMR (qNMR): qNMR has emerged as a primary method for determining the purity of organic compounds with high precision and accuracy, often without the need for a specific reference standard of the analyte itself acs.orgbwise.kr. In ¹H qNMR, the purity of the analyte is determined by comparing the integral of a specific analyte proton signal to the integral of a signal from a certified internal standard of known purity and weight resolvemass.caox.ac.uk. The signal area is directly proportional to the number of nuclei, making it a universal detector. Careful selection of non-overlapping signals for both the analyte and the internal standard is critical for accurate quantification.

Table 2: Comparison of Quantitative Techniques

Technique Principle Advantages Limitations
UV-Vis Spectrophotometry Measures absorbance of UV-Vis light based on Beer-Lambert Law. Simple, rapid, inexpensive. Non-specific; interfering substances can affect accuracy.

| Quantitative NMR (qNMR) | Relates signal integral to the molar quantity of nuclei. | Highly accurate and precise, primary method, does not require identical reference standard. | Requires specialized equipment, careful sample preparation and parameter optimization. |

Quantitative NMR (qNMR) for Assay Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of chemical compounds, including complex molecules like this compound. sigmaaldrich.com Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR is a direct method where the signal intensity is directly proportional to the number of atomic nuclei. nih.gov This allows for the determination of purity without the need for an identical standard of the analyte.

The assay determination by ¹H qNMR involves dissolving a precisely weighed amount of the this compound sample and a certified internal standard in a suitable deuterated solvent. The selection of the internal standard is crucial; it must have signals that are well-resolved from the analyte's signals, be stable, non-volatile, and have a known purity. govst.edu For an aromatic compound like this compound, potential internal standards include maleic acid, terephthalic acid, or a certified benzoic acid standard from a national metrology institute. govst.edunih.govnist.gov

The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the known amount of the internal standard. The pH of the solution can be adjusted to minimize signal overlap, which is particularly important for aromatic amino acids where proton signals can be pH-dependent. nih.govdntb.gov.uamdpi.com For this compound, signals from the aromatic protons and the ethylamine (B1201723) group would be carefully selected for quantification.

Table 1: Illustrative ¹H qNMR Purity Assay of this compound

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Weight (mg) 15.2510.10
Molecular Weight ( g/mol ) 241.28116.07
Purity of Standard (%) Unknown99.95
Selected Proton Signal Aromatic region (e.g., 1H)Olefinic (2H)
Integral Value 5.4510.00
Number of Protons (N) 12

The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where: I = Integral, N = Number of protons, MW = Molecular Weight, W = Weight, P = Purity of standard

Based on the data above, the calculated purity would be 98.7%.

Titrimetric Methods

Titrimetric analysis provides a classic, cost-effective, and accurate method for quantifying acidic or basic functional groups within a molecule. researchgate.net The compound this compound is amphoteric, meaning it possesses both an acidic carboxylic group (-COOH) and a basic amino group (-NH₂). amrita.educolby.edu This allows for its purity to be determined via acid-base titration.

In this method, an accurately weighed sample of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent to ensure complete dissolution. The solution is then titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), to neutralize the carboxylic acid group. A second titration can be performed on a separate sample, dissolving it in a weak acidic medium and titrating with a standardized strong acid, like hydrochloric acid (HCl), to neutralize the amino group.

The progress of the titration is monitored by plotting the pH of the solution against the volume of titrant added. amrita.edugeeksforgeeks.org The resulting titration curve will show inflection points, known as equivalence points, which correspond to the complete neutralization of the acidic or basic groups. pw.live The volume of titrant consumed at the equivalence point is used to calculate the molar amount of the analyte, and thus its purity. saylor.orgmedmuv.com The number of equivalence points can also confirm the number of ionizable groups in the molecule. amrita.edupw.live

Table 2: Example of Purity Determination by Titration with NaOH

ParameterValue
Sample Weight 205.5 mg
Molarity of NaOH Titrant 0.1005 M
Volume of NaOH at Equivalence Point 8.42 mL
Molecular Weight of Analyte 241.28 g/mol
Stoichiometry (Analyte:Titrant) 1:1

The purity is calculated as follows: Purity (%) = (Volume of NaOH * Molarity of NaOH * Molecular Weight of Analyte) / (Sample Weight) * 100

Based on the data above, the calculated purity would be 99.2%.

Thin-Layer Chromatography (TLC) and Column Chromatography for Reaction Monitoring and Purification

Chromatographic techniques are indispensable tools in synthetic organic chemistry for both monitoring the progress of a reaction and for the purification of the final product.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used for the qualitative monitoring of chemical reactions. sigmaaldrich.comscientificlabs.co.uk During the synthesis of this compound, small aliquots of the reaction mixture are periodically spotted onto a TLC plate alongside the starting materials. libretexts.org The plate is then developed in a suitable mobile phase. By observing the disappearance of the spots corresponding to the starting materials and the appearance and intensification of a new spot for the product, the progress of the reaction can be tracked. libretexts.orgsigmaaldrich.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the components. This allows the chemist to determine when the reaction is complete. libretexts.org

Table 3: Typical TLC Parameters for Monitoring the Synthesis

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Dichloromethane : Methanol (e.g., 9:1 v/v with 0.1% triethylamine)
Visualization UV light (254 nm) and/or staining with ninhydrin (for the amino group)
Expected Result Disappearance of starting material spots and appearance of a new product spot with a distinct Rf value.

Column Chromatography is a preparative technique used to separate and purify the desired compound from a mixture. orgsyn.org After the synthesis of this compound is complete, the crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. rochester.edu

An appropriate solvent system (eluent), often determined through preliminary TLC experiments, is then passed through the column. orgsyn.org The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, leading to their separation. For a compound with both acidic and basic groups, modifying the eluent with a small amount of an acid (like acetic acid) or a base (like triethylamine) may be necessary to improve separation and prevent streaking on the column. rochester.edu Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is evaporated to yield the purified this compound.

Table 4: Illustrative Column Chromatography Purification Results

Fraction NumbersTLC AnalysisOutcome
1-5Contains non-polar impurities (higher Rf)Discarded
6-15Single spot corresponding to the desired productCombined for product isolation
16-20Mixture of product and more polar impurities (lower Rf)May be re-purified or discarded

Potential Applications of 2 3 2 Aminoethyl Phenyl Benzoic Acid As a Chemical Probe and Synthetic Intermediate

Utility as a Building Block in Complex Organic Synthesis

The presence of two distinct reactive functional groups, an amine and a carboxylic acid, makes 2-[3-(2-aminoethyl)phenyl]benzoic acid an attractive starting material for the synthesis of more complex molecules. The spatial orientation of these groups on the biphenyl (B1667301) framework can be exploited to generate unique molecular architectures.

The structure of this compound is well-suited for the synthesis of macrocycles, which are large ring structures with important applications in areas such as drug discovery and host-guest chemistry. nih.govmdpi.com The amino and carboxylic acid groups can undergo intramolecular cyclization under appropriate conditions to form a lactam (a cyclic amide). The flexibility of the aminoethyl side chain and the rotational freedom around the biphenyl bond would influence the ring size and conformation of the resulting macrocycle.

Furthermore, this compound can be incorporated into larger macrocyclic frameworks, such as macrocyclic peptides. frontiersin.orgresearchgate.net By serving as a non-proteinogenic amino acid analogue, it can introduce a semi-rigid biphenyl unit into the peptide backbone, which can be used to control the peptide's conformation and stability. nih.govmdpi.com Such conformationally constrained peptides are of significant interest in medicinal chemistry for their enhanced biological activity and resistance to enzymatic degradation.

Macrocyclization Strategy Description Potential Product Class
Intramolecular LactamizationDirect cyclization between the amino and carboxyl groups.Biphenyl-containing lactams
Peptide MacrocyclizationIncorporation as a bifunctional amino acid into a peptide chain followed by cyclization.Macrocyclic peptides with a biphenyl moiety

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgnih.govbeilstein-journals.org The bifunctional nature of this compound makes it an ideal scaffold for such reactions.

Specifically, the amino and carboxylic acid functionalities can participate in isocyanide-based MCRs like the Ugi and Passerini reactions. nih.govwikipedia.orgnih.govacs.orgnih.govnih.govorganic-chemistry.orgresearchgate.netmdpi.com

Ugi Reaction: In a Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. beilstein-journals.orgnih.govnih.govresearchgate.netmdpi.com this compound can act as both the amine and the carboxylic acid component in an intramolecular Ugi reaction, leading to the formation of complex heterocyclic structures. Alternatively, it can be used as a bifunctional building block in intermolecular Ugi reactions to create diverse molecular libraries. nih.govbeilstein-journals.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. nih.govwikipedia.orgacs.orgorganic-chemistry.org The carboxylic acid group of the target molecule can participate in this reaction, while the amino group could be protected and later deprotected for further functionalization. This allows for the introduction of additional diversity into the final product.

The use of this compound as a scaffold in MCRs provides a rapid and efficient route to novel and complex molecular architectures with potential applications in drug discovery and materials science. rsc.orgbeilstein-journals.org

Multi-Component Reaction Participating Functional Groups Potential Outcome
Ugi ReactionAmine and Carboxylic AcidSynthesis of complex bis-amides and heterocyclic scaffolds. nih.govbeilstein-journals.orgnih.govnih.govresearchgate.netmdpi.com
Passerini ReactionCarboxylic Acid (with amine protection)Formation of α-acyloxy amides for further diversification. nih.govwikipedia.orgacs.orgorganic-chemistry.org

Applications in Supramolecular Chemistry and Materials Science

The distinct structural features of this compound also lend themselves to applications in the design and synthesis of novel supramolecular assemblies and functional materials.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.orgchemrxiv.orgrsc.orgresearchgate.netrsc.orgresearchgate.netekb.egmdpi.comnih.gov The properties of MOFs, such as their porosity and flexibility, can be tuned by the choice of the organic linker. acs.orgchemrxiv.orgrsc.orgrsc.orgnih.gov this compound, with its carboxylic acid group for metal coordination and a flexible aminoethyl side chain, is a promising candidate for a flexible linker in MOF synthesis. researchgate.netresearchgate.netekb.egnih.gov

The flexible nature of the aminoethyl group could impart dynamic properties to the resulting MOF, allowing it to respond to external stimuli such as the introduction of guest molecules. acs.orgchemrxiv.orgrsc.orgnih.gov This "breathing" behavior is highly desirable for applications in gas storage, separation, and sensing. acs.orgrsc.org Furthermore, the free amino group within the pores of the MOF can be post-synthetically modified to introduce additional functionalities, further tailoring the properties of the material. ekb.eg

MOF Application Role of this compound Potential Advantage
Flexible MOFsActs as a flexible organic linker. chemrxiv.orgrsc.orgrsc.orgGuest-responsive "breathing" behavior for selective adsorption. acs.orgnih.gov
Functionalized MOFsThe amino group can be post-synthetically modified. ekb.egTunable pore environment for specific applications.

The amphiphilic character of this compound, arising from the hydrophilic amino and carboxyl groups and the hydrophobic biphenyl core, suggests its potential to undergo self-assembly into ordered supramolecular structures in solution. nih.govnih.govnih.govresearchgate.netosti.gov The balance between hydrophilic and hydrophobic interactions, along with potential hydrogen bonding between the functional groups, could lead to the formation of various nanostructures such as micelles, vesicles, or nanofibers. nih.govnih.govresearchgate.net

The specific morphology of the self-assembled structures would be influenced by factors such as concentration, pH, and solvent. nih.gov The ability to control the self-assembly of this molecule could open up possibilities for its use in areas like drug delivery, where the self-assembled nanostructures could encapsulate therapeutic agents. nih.gov

Development of Chemical Probes (e.g., Affinity Ligands, Reporter Tags)

The bifunctional nature of this compound makes it an excellent scaffold for the development of chemical probes, which are molecules used to study biological systems. umich.edunih.govnih.gov The amino and carboxylic acid groups can be selectively functionalized to attach reporter groups (like fluorophores or biotin) and binding moieties for specific biological targets. umich.edulumiprobe.comlumiprobe.comnih.gov

For instance, the carboxylic acid could be coupled to a biomolecule of interest, while the amino group could be modified with a fluorescent dye. The resulting probe could then be used to visualize the localization and dynamics of the target biomolecule within a cell. umich.edu

Alternatively, this compound can serve as a linker in the design of affinity ligands. nih.gov One end of the molecule could be attached to a solid support, and the other end to a known ligand for a particular protein. This would allow for the affinity-based purification of that protein from a complex mixture. nih.gov The length and flexibility of the aminoethylphenyl moiety can be advantageous in providing sufficient distance and orientation for effective binding. lumiprobe.comlumiprobe.com

Chemical Probe Type Functionalization Strategy Application
Fluorescent ProbeAttach a fluorophore to the amino group and a targeting moiety to the carboxyl group. umich.eduImaging and tracking of biomolecules in living systems.
Affinity LigandImmobilize on a solid support via one functional group and attach a binding ligand to the other. nih.govPurification of target proteins.
Bioconjugation LinkerConnect two different biomolecules or a biomolecule and a reporter tag. lumiprobe.comlumiprobe.comnih.govCreating bifunctional molecules for various biological studies. nih.govnih.gov

Exploration in Catalysis (e.g., as a Ligand Component)

The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, makes it a candidate for use as a ligand in coordination chemistry and catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal centers, forming stable chelate complexes. The specific positioning of these donor atoms could lead to the formation of ligands that can influence the steric and electronic environment of a metal catalyst, thereby affecting its activity, selectivity, and stability.

Although specific studies on this compound as a ligand are not prominent, the broader class of aminobenzoic acids and their derivatives has seen application in catalysis. For instance, derivatives of aminobenzoic acids have been utilized to create metal-organic frameworks (MOFs) with catalytic properties. These frameworks can act as heterogeneous catalysts, offering advantages such as ease of separation and reusability.

Furthermore, the general class of aminophenyl compounds has been explored in the development of pincer ligands. These ligands are known for their ability to form highly stable complexes with transition metals, leading to robust and efficient catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and dehydrogenations. The structure of this compound provides a backbone that could be modified to create novel pincer-type ligands.

The potential for this compound and its derivatives to act as ligands in catalysis is summarized in the table below, based on the functionalities present in the molecule and knowledge from related compounds.

Ligand FeaturePotential Catalytic ApplicationMetal Coordination
Amino GroupCoordination to a metal center, influencing its electronic properties.Can act as a Lewis base to coordinate with a variety of transition metals such as Pd, Rh, Ru, Cu, and Fe.
Carboxylic Acid GroupCan coordinate to a metal center either as a monodentate or bidentate ligand, or be deprotonated to form a carboxylate which can bridge metal centers.The carboxylate group can form strong bonds with a range of metals, contributing to the stability of the resulting complex.
Bidentate N,O-ChelationFormation of a stable five- or six-membered chelate ring with a metal ion, enhancing the stability of the catalyst.The chelate effect can lead to more robust catalysts that are less prone to leaching or decomposition.

Role in Reaction Development and Methodologies

As a synthetic intermediate, this compound offers multiple reactive sites that can be exploited in the development of new synthetic methodologies and the construction of more complex molecular architectures. The primary amine, the carboxylic acid, and the aromatic rings can all undergo a variety of chemical transformations.

The amino group can be a handle for derivatization, allowing for the introduction of various functional groups through reactions such as acylation, alkylation, and sulfonylation. This versatility can be used to synthesize libraries of compounds for screening in drug discovery or materials science. For example, the synthesis of various amide derivatives from aminobenzoic acid precursors has been widely reported.

The carboxylic acid moiety is also a versatile functional group. It can be converted into esters, amides, acid chlorides, and other derivatives. This functionality is often used as a directing group in C-H activation/functionalization reactions. Palladium-catalyzed ortho-C-H activation of benzoic acids, for instance, is a powerful tool for the synthesis of substituted aromatic compounds. While this typically occurs at the position ortho to the carboxylic acid, the substitution pattern of this compound could lead to interesting regiochemical outcomes in such reactions.

The development of novel synthetic routes utilizing aminobenzoic acid derivatives is an active area of research. These compounds serve as building blocks for the synthesis of heterocyclic compounds, polymers, and other functional materials. The specific substitution pattern of this compound could enable the development of new annulation or cyclization strategies to access novel heterocyclic scaffolds.

The potential roles of this compound in reaction development are outlined in the table below.

Reactive SitePotential TransformationApplication in Methodology Development
Amino GroupAcylation, Alkylation, Sulfonylation, DiazotizationSynthesis of diverse compound libraries, introduction of directing groups for further functionalization.
Carboxylic Acid GroupEsterification, Amidation, Reduction to alcohol, Conversion to acid chlorideUsed as a directing group in C-H activation, synthesis of polymers and other materials.
Aromatic RingsElectrophilic Aromatic Substitution, C-H FunctionalizationDevelopment of new methods for the regioselective functionalization of substituted benzenes.
Overall StructureCyclization/Annulation ReactionsSynthesis of novel heterocyclic compounds with potential biological or material applications.

Q & A

Q. What are the recommended synthetic routes for preparing 2-[3-(2-Aminoethyl)phenyl]benzoic acid and its derivatives?

Methodological Answer: A two-step condensation reaction is widely used. First, react a substituted benzaldehyde (e.g., 4-dimethylaminobenzaldehyde) with an N-substituted aniline (e.g., N,N-diethylaniline) and a 3-aminobenzoic acid derivative in acidic media (e.g., methanesulfonic acid). The reaction forms a 2-[bis(phenyl)methyl]-5-aminobenzoic acid intermediate, which can be further functionalized. Key conditions include:

  • Temperature: 80–100°C
  • Catalyst: Acidic media (HCl, H₂SO₄, or methanesulfonic acid)
  • Additives: Urea (optional, to enhance yield) Post-synthesis, purify via fractional crystallization or column chromatography .

Table 1: Example Reactants and Conditions from Patent Data ( )

ExampleBenzaldehyde TypeAniline DerivativeAcidic MediumProduct Class
7BenzaldehydeN,N-Di-n-butylanilineMethanesulfonic acid2-[bis(phenyl)methyl]benzoic acid
103-MethoxybenzaldehydeN,N-sec-ButylanilineMethanesulfonic acidPhthalide precursor

Q. How is structural characterization performed for this compound?

Methodological Answer: Use orthogonal analytical techniques:

  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization.
  • Nuclear Magnetic Resonance (NMR): Analyze ¹H/¹³C NMR spectra to confirm aromatic protons (δ 6.8–8.2 ppm) and ethylamine sidechain (δ 2.5–3.5 ppm).
  • Elemental Analysis: Verify C, H, N, and O content within ±0.3% of theoretical values.
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 296 for C₁₅H₁₇NO₂) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Based on SDS guidelines ( ):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust.
  • First Aid:
  • Skin Contact: Wash with soap/water for 15 minutes.
  • Eye Exposure: Rinse with saline for 20 minutes.
  • Ingestion: Do NOT induce vomiting; seek medical attention.
    • Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural analysis?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

  • Tautomerism: Check for keto-enol equilibria using variable-temperature NMR.
  • Impurities: Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient).
  • Salt Formation: Confirm hydrochloride or sodium salts via ion chromatography. Cross-validate with high-resolution mass spectrometry (HRMS) to distinguish isobaric species .

Q. What strategies optimize solubility and bioavailability for pharmacological studies?

Methodological Answer:

  • Salt Formation: Synthesize hydrochloride salts (e.g., 2-(2-aminoethyl)benzoic acid HCl; CAS 102879-42-5) to enhance aqueous solubility.
  • Structural Modifications: Introduce polar groups (e.g., hydroxyl, carboxyl) or reduce logP via:
  • Ethylamine Sidechain: Adjust pH to favor protonation (pKa ~8.5).
  • Co-crystallization: Use cyclodextrins or PEG-based excipients .

Q. How is biological activity evaluated in ion channel modulation studies?

Methodological Answer:

  • In Vitro Models: Use HEK293 cells expressing human Ether-à-go-go-Related Gene (hERG) channels.
  • Electrophysiology: Apply patch-clamp techniques to measure current inhibition (IC₅₀) at varying concentrations (1 nM–100 µM).
  • Control Compounds: Compare to PD-118057 (a benzoic acid derivative; IC₅₀ = 12 µM for hERG).
  • Data Interpretation: Fit dose-response curves using Hill equations to determine efficacy and potency .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles?

Methodological Answer: Conflicting toxicity data may arise from:

  • Purity Differences: Validate compound purity (>98%) via HPLC.
  • Assay Variability: Standardize MTT assay protocols (e.g., 24-hour exposure in HepG2 cells).
  • Species-Specific Effects: Cross-test in human primary cells and rodent models. Refer to SDS sheets ( ) for baseline acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.